

3-(2-Chloropyrimidin-4-yl)benzoic acid chemical properties

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Compound of Interest		
Compound Name:	3-(2-Chloropyrimidin-4-yl)benzoic acid	
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Technical Guide: 3-(2-Chloropyrimidin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for **3-(2-Chloropyrimidin-4-yl)benzoic acid**, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Core Chemical Properties

3-(2-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic aromatic compound. Its structure features a benzoic acid moiety substituted at the 3-position with a 2-chloropyrimidin-4-yl group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. The direct bond between the pyrimidine and benzene rings results in a rigid structure with reduced conformational flexibility, which can be a critical factor in designing molecules for specific biological targets[1].

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(2-Chloropyrimidin-4-yl)benzoic acid**. It is important to note that while some properties are reported, detailed



experimental data such as melting point and solubility are not widely available in published literature, reflecting its primary role as a synthetic intermediate.

Property	Value	Source(s)
CAS Number	937271-47-1	[2][3]
Molecular Formula	C11H7CIN2O2	[4]
Molecular Weight	234.64 g/mol	[4]
Boiling Point	510.2°C at 760 mmHg (Predicted)	[5]
MDL Number	MFCD22628313	[5]
SMILES	O=C(O)C1=CC=CC(C2=NC(CI)=NC=C2)=C1	[5]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(2-Chloropyrimidin-4-yl)benzoic acid** are not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Workflow: Suzuki Coupling

The proposed synthesis involves the coupling of 2,4-dichloropyrimidine with 3-(dihydroxyboranyl)benzoic acid (3-carboxyphenylboronic acid). One of the chlorine atoms on the pyrimidine ring is more reactive than the other, allowing for a selective coupling at the 4-position.

Reactants:

- 2,4-Dichloropyrimidine
- 3-Carboxyphenylboronic acid

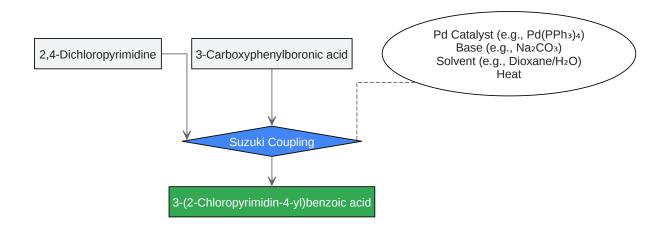


- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- A suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
- A solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Experimental Protocol (General Procedure):

- Reaction Setup: To an inert reaction vessel, add 3-carboxyphenylboronic acid, a palladium catalyst, and a base.
- Solvent Addition: Add the chosen solvent system to the vessel.
- Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Addition of Pyrimidine: Add 2,4-dichloropyrimidine to the reaction mixture.
- Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C, and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-(2-Chloropyrimidin-4-yl)benzoic acid.





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Caption: Proposed Suzuki coupling workflow for the synthesis of **3-(2-Chloropyrimidin-4-yl)benzoic acid**.

Spectral Data

No publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR) for **3-(2-Chloropyrimidin-4-yl)benzoic acid** has been identified at the time of this report. Researchers working with this compound would need to perform these analyses for full characterization.

Biological Activity and Applications

3-(2-Chloropyrimidin-4-yl)benzoic acid is primarily utilized as a key building block or intermediate in the synthesis of more complex, biologically active molecules[5][6]. The pyrimidine and benzoic acid motifs are common in pharmacologically active compounds.

 Kinase Inhibitors: The chloropyrimidine moiety can serve as an anchor or a reactive site for further functionalization in the development of kinase inhibitors, which are a significant class of drugs for cancer and inflammatory diseases[5].



• Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry.

There is no specific information in the public domain regarding the biological activity or the effect on signaling pathways of **3-(2-Chloropyrimidin-4-yl)benzoic acid** itself. Any biological effect would be highly dependent on the final molecule it is incorporated into. The direct linkage between the two aromatic rings in this compound is noted to reduce its conformational flexibility, a structural feature that may impact its interaction with biological systems when compared to more flexible analogues[1].

Safety Information

Safety and handling information for this compound should be obtained from the supplier's Safety Data Sheet (SDS). As with all chlorinated organic compounds and acid derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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